molecular formula C8H12ClNO3 B13656884 Methyl (R)-3-amino-3-(furan-2-YL)propanoate hydrochloride

Methyl (R)-3-amino-3-(furan-2-YL)propanoate hydrochloride

Cat. No.: B13656884
M. Wt: 205.64 g/mol
InChI Key: SZPZFGDQLLILJS-FYZOBXCZSA-N
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Description

Methyl ®-3-amino-3-(furan-2-YL)propanoate hydrochloride is a compound that belongs to the class of furan derivatives. Furan derivatives are known for their wide range of biological and pharmacological activities. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl ®-3-amino-3-(furan-2-YL)propanoate hydrochloride typically involves the reaction of furan derivatives with amino acids. One common method is the condensation of furan-2-carboxaldehyde with ®-3-amino-3-(furan-2-YL)propanoic acid in the presence of a suitable catalyst. The reaction is usually carried out under mild conditions, with the temperature maintained at around 25-30°C. The product is then purified through recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of Methyl ®-3-amino-3-(furan-2-YL)propanoate hydrochloride can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The use of automated systems also ensures consistency and reduces the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

Methyl ®-3-amino-3-(furan-2-YL)propanoate hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The furan ring can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Substitution reactions often involve reagents like halogens (e.g., bromine, chlorine) and catalysts such as palladium on carbon (Pd/C).

Major Products

The major products formed from these reactions include oxo derivatives, alcohols, amines, and various substituted furan compounds.

Scientific Research Applications

Methyl ®-3-amino-3-(furan-2-YL)propanoate hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of Methyl ®-3-amino-3-(furan-2-YL)propanoate hydrochloride involves its interaction with specific molecular targets in the body. The compound can bind to enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • Methyl ®-3-amino-3-(furan-2-YL)propanoate
  • Ethyl ®-3-amino-3-(furan-2-YL)propanoate
  • Methyl (S)-3-amino-3-(furan-2-YL)propanoate

Uniqueness

Methyl ®-3-amino-3-(furan-2-YL)propanoate hydrochloride is unique due to its specific stereochemistry and the presence of the hydrochloride salt, which can enhance its solubility and stability. This makes it particularly useful in certain applications where these properties are advantageous.

Properties

Molecular Formula

C8H12ClNO3

Molecular Weight

205.64 g/mol

IUPAC Name

methyl (3R)-3-amino-3-(furan-2-yl)propanoate;hydrochloride

InChI

InChI=1S/C8H11NO3.ClH/c1-11-8(10)5-6(9)7-3-2-4-12-7;/h2-4,6H,5,9H2,1H3;1H/t6-;/m1./s1

InChI Key

SZPZFGDQLLILJS-FYZOBXCZSA-N

Isomeric SMILES

COC(=O)C[C@H](C1=CC=CO1)N.Cl

Canonical SMILES

COC(=O)CC(C1=CC=CO1)N.Cl

Origin of Product

United States

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